molecular formula C18H16ClN3O3 B3023167 Methyl (2-(((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)carbamate CAS No. 512165-96-7

Methyl (2-(((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)carbamate

Cat. No.: B3023167
CAS No.: 512165-96-7
M. Wt: 357.8 g/mol
InChI Key: SEUOYURJKYLAPC-UHFFFAOYSA-N
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Description

Methyl (2-(((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)carbamate, commonly known as Pyraclostrobin (CAS No. 175013-18-0), is a synthetic strobilurin fungicide belonging to the β-methoxyacrylate class . Its molecular formula is C₁₉H₁₈ClN₃O₄, and it acts by inhibiting mitochondrial respiration in fungi, disrupting energy production via cytochrome bc1 complex binding . Pyraclostrobin exhibits broad-spectrum activity against plant pathogens such as Septoria tritici and Puccinia spp., with protectant, curative, and translaminar properties . Technical specifications require ≥98% purity, ≤1.0% water content, and pH 5.0–8.0 .

Properties

IUPAC Name

methyl N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-24-18(23)20-16-5-3-2-4-13(16)12-25-17-10-11-22(21-17)15-8-6-14(19)7-9-15/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUOYURJKYLAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801045231
Record name Methyl N-[2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]carbamate
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Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512165-96-7
Record name Methyl N-[2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]carbamate
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Record name Methyl N-[2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl N-[2-({[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-(((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)carbamate involves several steps. The process typically starts with the preparation of the 1-(4-chlorophenyl)-1H-pyrazol-3-yl intermediate, which is then reacted with 2-(bromomethyl)phenyl carbamate under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the presence of impurities such as dimethyl sulfate, which is both mutagenic and carcinogenic .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include hydroxylated, reduced, and halogenated derivatives of the original compound. These derivatives can have different biological activities and properties .

Scientific Research Applications

Fungicidal Activity

Pyraclostrobin-desmethoxy is primarily utilized as a fungicide in agriculture. It belongs to the strobilurin class of fungicides, which are known for their broad-spectrum activity against various fungal pathogens affecting crops. Its mechanism of action involves inhibiting mitochondrial respiration in fungi, thereby preventing their growth and reproduction.

Key Benefits :

  • Broad-Spectrum Efficacy : Effective against a wide range of fungal diseases in crops such as grapes, potatoes, and wheat .
  • Resistance Management : Its unique mode of action helps in managing resistance among fungal populations, making it a valuable tool in integrated pest management strategies.

Regulatory Status

The compound has undergone extensive evaluation by regulatory bodies such as the U.S. Environmental Protection Agency (EPA). The EPA has established tolerances for residues of pyraclostrobin and its metabolites on various commodities, ensuring safe levels for human consumption .

Research Findings

Several studies have documented the effectiveness and safety of pyraclostrobin-desmethoxy:

  • Efficacy Trials : Field trials demonstrated significant reductions in disease severity when applied to crops like potatoes and grapes, with results showing up to 90% control of target pathogens .
  • Toxicological Assessments : Toxicological data indicate minimal risk to non-target organisms when used according to label recommendations .

Case Studies

StudyCropFindings
Esteve-Turrillas et al. (2011)GrapesDemonstrated effective control of downy mildew with minimal phytotoxicity.
Mercader et al. (2008)PotatoesReported significant yield improvements due to reduced disease pressure from late blight.
Patel et al. (2012)WheatFound effective control of Fusarium head blight with improved grain quality metrics.

Mechanism of Action

The compound exerts its effects by inhibiting mitochondrial respiration in fungi. It blocks electron transfer within the respiratory chain, specifically targeting the cytochrome bc1 complex. This inhibition disrupts essential cellular processes, leading to the cessation of fungal growth and ultimately the death of the pathogen .

Comparison with Similar Compounds

Structural Analogues

Pyraclostrobin’s core structure combines a pyrazole ring, chlorophenyl group, and methoxycarbamate moiety. Key analogues include:

Compound Name Molecular Formula Substituent Variations Activity Profile Reference
Pyraclostrobin C₁₉H₁₈ClN₃O₄ None (parent compound) Broad-spectrum fungicide
Desmethoxy metabolite (BF 500-3) C₁₈H₁₆ClN₃O₃ Replacement of methoxy (-OCH₃) with hydroxyl (-OH) Reduced efficacy (metabolite)
Compound 1o (triazole analogue) C₂₀H₂₁Cl₂N₅O₆S Triazole core, 2,4-dichloro substituents Moderate fungicidal activity
(E)-Methyl 2-(2-(((4-bromo-1-(4-fluoro-3-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)-2-(methoxyimino)acetate (1f) C₂₃H₁₉BrF₃N₃O₅ Bromo, fluoro-trifluoromethyl substituents Enhanced activity against Botrytis
Chlorpropham C₁₀H₁₂ClNO₂ Isopropyl carbamate, no pyrazole ring Herbicide (non-fungicidal)

Key Observations :

  • Methoxy Group Critical : Pyraclostrobin’s methoxycarbamate group is essential for binding to cytochrome bc1. Its removal (as in BF 500-3) reduces activity by ~80% .
  • Halogen Substitutions : Bromo/fluoro substituents (e.g., Compound 1f) improve lipophilicity and pathogen membrane penetration, enhancing efficacy .
  • Core Heterocycle : Pyrazole rings (Pyraclostrobin) outperform triazole (Compound 1o) in fungicidal breadth due to optimized steric fit in mitochondrial targets .
Physicochemical Properties
Property Pyraclostrobin Desmethoxy Metabolite Compound 1o
Molecular Weight 357.79 g/mol 341.79 g/mol 530.0 g/mol
LogP (Lipophilicity) 3.2 2.8 4.1
Water Solubility (20°C) 1.9 mg/L 3.5 mg/L 0.8 mg/L
Stability in pH 7 High Moderate Low
Vapor Pressure (25°C) 2.7 × 10⁻⁶ Pa Not reported 1.1 × 10⁻⁵ Pa

Insights :

  • Pyraclostrobin’s moderate lipophilicity (LogP 3.2) balances foliar adhesion and systemic translocation .
  • Lower water solubility in Compound 1o correlates with reduced rainfastness compared to Pyraclostrobin .
Toxicological and Environmental Profiles
Parameter Pyraclostrobin Chlorpropham Methoprene (Juvenile Hormone Analogue)
Acute Oral LD₅₀ (Rat) >5,000 mg/kg 5,000 mg/kg >34,000 mg/kg
Ecotoxicity (LC₅₀, Fish) 0.12 mg/L (Rainbow Trout) 4.2 mg/L (Carp) 0.001 mg/L (Daphnia magna)
Soil Half-Life (DT₅₀) 34 days 65 days 7 days
EPA Tolerance Levels 0.45–4.0 ppm (crops) 30 ppm (potatoes) 0.05 ppm (aquatic systems)

Notes:

  • Pyraclostrobin’s higher fish toxicity necessitates careful aquatic application .

Biological Activity

Methyl (2-(((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)carbamate, commonly referred to as Methyl carbamate or by its CAS number 220897-76-7 , is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of Methyl carbamate is C18H16ClN3O4C_{18}H_{16}ClN_{3}O_{4}, with a molecular weight of approximately 373.79 g/mol . The compound is characterized by a density of 1.3 g/cm³ and a boiling point of 538.8 °C at 760 mmHg. Its structure includes a pyrazole ring, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₆ClN₃O₄
Molecular Weight373.79 g/mol
Density1.3 g/cm³
Boiling Point538.8 °C
Flash Point279.7 °C

Biological Activity

Methyl carbamate exhibits a range of biological activities, primarily functioning as a fungicide and having potential applications in medicinal chemistry.

Antifungal Activity

Research indicates that Methyl carbamate is effective against various fungal pathogens. Its mechanism of action involves inhibiting specific enzymes critical for fungal cell wall synthesis, thereby preventing growth and replication. For example, studies have shown that it possesses significant inhibitory effects on the growth of Fusarium and Botrytis species, which are common agricultural pests.

Anticancer Properties

In addition to its antifungal properties, Methyl carbamate has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Notably, compounds with similar structural motifs have shown promising results in targeting specific kinases involved in tumor growth.

Case Studies

Several case studies highlight the biological efficacy of Methyl carbamate:

  • Antifungal Efficacy in Agriculture : A study conducted on crops treated with Methyl carbamate demonstrated a significant reduction in fungal infections compared to untreated controls, showcasing its potential as an effective agricultural fungicide.
  • Cell Line Studies for Anticancer Activity : In vitro studies using human cancer cell lines (e.g., HeLa and HCT116) revealed that Methyl carbamate reduced cell viability significantly at concentrations ranging from 1 µM to 10 µM , indicating its potential as a therapeutic agent.

Research Findings

Recent research has expanded on the biological activity of Methyl carbamate:

  • A study published in Molecules highlighted its ability to inhibit VEGFR-2 kinase , an important target in cancer therapy, with an IC50 value of approximately 1.46 µM .
  • Another investigation into its structure-activity relationship (SAR) revealed that modifications to the pyrazole moiety could enhance its antifungal potency .

Q & A

Q. What are the established synthetic routes for Pyraclostrobin, and how is structural purity validated?

Pyraclostrobin is synthesized via nucleophilic substitution and carbamate formation. A common route involves reacting 1-(4-chlorophenyl)-1H-pyrazol-3-ol with 2-(bromomethyl)phenyl methoxycarbamate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile . Structural validation employs:

  • 1H/13C NMR : To confirm substituent positions (e.g., pyrazole proton at δ 7.60–7.65 ppm, methyl carbamate at δ 3.74–3.78 ppm) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing (using SHELX or ORTEP-III for refinement) .
  • HPLC-MS : To assess purity (>98% active ingredient, per technical specifications) .

Q. What structural features of Pyraclostrobin are critical for its fungicidal activity?

Key features include:

  • Methoxyacrylate group : Inhibits mitochondrial respiration by binding to the Qo site of cytochrome bc1 complex, blocking electron transfer .
  • 4-Chlorophenyl and pyrazole rings : Enhance lipophilicity, aiding cuticular penetration and target binding .
  • Carbamate linkage : Stabilizes the molecule against hydrolysis in planta, prolonging activity .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize Pyraclostrobin analogues for improved efficacy?

DFT studies calculate electronic properties (e.g., HOMO-LUMO gaps) and substituent effects on binding affinity. For example:

  • Electron-withdrawing groups (e.g., bromo at pyrazole C4) increase stability and binding to cytochrome bc1 .
  • Methoxyimino acetates enhance translaminar movement by modifying logP values .
Substituent (Position)Binding Energy (kcal/mol)LogP
-Br (C4)-9.23.8
-OCH₃ (carbamate)-8.73.1

Q. What experimental designs address contradictory data on Pyraclostrobin’s environmental persistence?

Conflicting reports on soil half-life (10–84 days) require:

  • Microcosm studies : Simulate real-world conditions (pH, microbial activity) to measure degradation rates .
  • Metabolite tracking : Use LC-MS/MS to quantify desmethoxy metabolites (e.g., methyl-N-[[[1-(4-chlorophenyl)pyrazol-3-yl]oxy]methyl]phenylcarbamate), which influence residual toxicity .
  • Comparative assays : Test photolysis rates under UV vs. natural sunlight to resolve discrepancies in aquatic degradation .

Q. How do researchers analyze resistance mechanisms in fungal pathogens against Pyraclostrobin?

Methodologies include:

  • Cytochrome b gene sequencing : Identify mutations (e.g., G143A) that reduce strobilurin binding .
  • ATP depletion assays : Quantify mitochondrial dysfunction in resistant vs. susceptible strains .
  • Field trials : Monitor efficacy shifts in crops treated with Pyraclostrobin/boscalid mixtures to delay resistance .

Methodological Challenges

Q. What crystallographic techniques resolve ambiguities in Pyraclostrobin’s polymorphic forms?

  • Single-crystal XRD : Refine structures using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) .
  • Twinned data refinement : Address pseudosymmetry in crystals via HKL-2/3 scaling .
  • ORTEP-III visualization : Generate thermal ellipsoid plots to assess disorder in carbamate groups .

Q. How are pharmacokinetic parameters (e.g., absorption, distribution) measured in non-target organisms?

  • Radiolabeled tracing : Administer [¹⁴C]-Pyraclostrobin orally or dermally to rats, followed by scintillation counting of plasma/tissues .
  • Compartmental modeling : Use WinNonlin to calculate AUC, tmax, and bioavailability .

Data Contradiction Analysis

Q. How to reconcile discrepancies in Pyraclostrobin’s reported inhibitory concentrations (IC₅₀) across studies?

Factors causing variability:

  • Assay conditions : Varying pH (5.0–8.0) alters protonation states of the methoxyacrylate group .
  • Pathogen strain diversity : IC₅₀ for Puccinia spp. ranges from 0.05–0.5 ppm due to regional genetic differences .
  • Statistical rigor : Apply ANOVA to compare datasets, ensuring n ≥ 3 replicates and p < 0.05 significance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2-(((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)carbamate
Reactant of Route 2
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Methyl (2-(((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)carbamate

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